molecular formula C9H10BrN B1338643 8-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 75416-51-2

8-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1338643
CAS RN: 75416-51-2
M. Wt: 212.09 g/mol
InChI Key: KHWGHUZYXQPIKA-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds with potential biological activities. The presence of a bromine atom at the 8-position of the tetrahydroisoquinoline core adds to the molecule's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines has been explored in several studies. For instance, compounds with a brominated tetrahydroisoquinoline structure were semisynthesized using a brominated tyrosine derivative as the starting material, showcasing the potential of natural products as precursors for complex molecules . Another approach involves the copper-catalyzed coupling of nitrogen nucleophiles with aryl bromides using tetrahydro-8-hydroxyquinoline as a ligand, which could potentially be adapted for the synthesis of 8-bromo-tetrahydroisoquinolines . Additionally, asymmetric synthesis methods have been developed for the construction of 1-aryl-tetrahydroisoquinolines, which could be extended to include brominated variants . Furthermore, palladium-catalyzed heterocyclization has been employed to create dihydropyrroloquinolines from 8-arylethynyl-tetrahydroquinolines, indicating the versatility of palladium catalysis in modifying the tetrahydroisoquinoline scaffold .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core with a bromine substituent. The exact position of the bromine atom can significantly influence the molecule's reactivity and interaction with other chemical entities. For example, the structure of 3,6,8-tribromoquinoline was revised to reflect the correct substitution pattern, which is crucial for subsequent chemical transformations such as Suzuki–Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines participate in various chemical reactions, leveraging the bromine atom's reactivity. The Suzuki–Miyaura cross-coupling reaction is one such transformation that has been successfully applied to tribromoquinoline derivatives, allowing for the synthesis of triarylquinolines . Additionally, a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation has been used to synthesize N-aryl-tetrahydroisoquinolines from ortho-brominated aromatic aldehydes and primary aromatic amines . Moreover, Pd-catalyzed direct arylation of dihydroisoquinolones via C–H bond activation has been developed to synthesize 8-aryl-tetrahydroisoquinolines, demonstrating the utility of C–H activation strategies in the functionalization of the tetrahydroisoquinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-1,2,3,4-tetrahydroisoquinoline are influenced by the bromine atom's presence, which can increase the molecule's density and boiling point compared to its non-brominated counterpart. The bromine substituent also enhances the molecule's reactivity, making it a suitable electrophile in various coupling reactions. The solubility of brominated tetrahydroisoquinolines in organic solvents can facilitate their use in organic synthesis, while their stability under different conditions determines their shelf life and suitability for long-term storage.

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a compound of interest in the synthesis of various tetrahydroisoquinoline derivatives. Orito et al. (2000) demonstrated that the treatment of certain tetrahydroisoquinoline carbamates with alkyllithium could yield a variety of addition products, providing insights into the versatility of this compound in organic synthesis (Orito et al., 2000).

Natural Product Isolation

Ma et al. (2007) isolated new brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides. This study highlights the presence of brominated tetrahydroisoquinoline compounds in natural sources and their potential for further study (Ma et al., 2007).

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGHUZYXQPIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504986
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,4-tetrahydroisoquinoline

CAS RN

75416-51-2
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75416-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods

Procedure details

Potassium carbonate (66.2 mmol) was added in one portion to a solution of 6-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline and 8-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (17.6 mmol) in MeOH (130 mL) and water (45 mL). The reaction mixture was allowed to stir at rt overnight and then diluted with EtOAc (150 mL). The mixture was washed with brined, dried over Na2SO4, filtered, and concentrated to give 6-bromo-1,2,3,4-tetrahydroisoquinoline and 8-bromo-1,2,3,4-tetrahydroisoquinoline (5.0 g, 100%) as a white solid.
Quantity
66.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Ding‐An, P Bai‐Chaun - Acta Chimica Sinica English Edition, 1986 - Wiley Online Library
(±)‐Fangchinoline was synthesized by condensation of (±)‐1‐(3‐bromo‐4‐methoxy‐benzyl)‐2‐methyl‐6‐methoxy‐7‐hydroxy‐8‐bromo‐1,2,3,4‐tetrahydroisoquinoline (2) and (±)‐1‐(4…
Number of citations: 0 onlinelibrary.wiley.com
M Tomita, Y Aoyagi, Y Sakatani… - Chemical and …, 1967 - jstage.jst.go.jp
Cycleanine (0, 0~ dimethylisochondodendrine) is an alkaloid first isolated from Cyclea insulam’s (MAKINo) DIELS and Stephania cepharam ‘ha HAYATA by H. Kondo, et al.” in 1937, …
Number of citations: 10 www.jstage.jst.go.jp
LD Digal, EK Kirkeby, MJ Austin, AG Roberts - ACS omega, 2023 - ACS Publications
Progress toward the design and synthesis of ambiphilic aryl thiol–iminium-based small molecules for organocatalyzed thioacyl aminolysis is reported. Here we describe the synthesis of …
Number of citations: 6 pubs.acs.org
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 pubs.acs.org
Y Shen, JD McCorvy, ML Martini… - Journal of medicinal …, 2019 - ACS Publications
Functionally selective G protein-coupled receptor ligands are valuable tools for deciphering the roles of downstream signaling pathways that potentially contribute to therapeutic effects …
Number of citations: 20 pubs.acs.org
TO Ronson, C Kitsiou, WP Unsworth, RJK Taylor - Tetrahedron, 2016 - Elsevier
The use of Direct Imine Acylation (DIA) methodology for the total synthesis of pallimamine is described, with three different synthetic routes examined. The construction of three …
Number of citations: 15 www.sciencedirect.com

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